Procamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

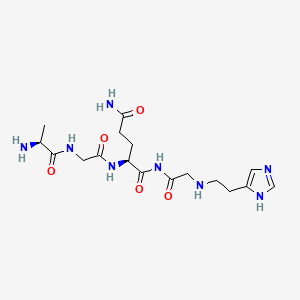

Procamine, also known as this compound, is a useful research compound. Its molecular formula is C17H28N8O5 and its molecular weight is 424.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Procamine exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

- Neuroprotective Effects : Studies indicate that this compound can enhance neuronal survival and function, particularly in models of neurodegenerative diseases such as Parkinson's disease. It acts by modulating neurotransmitter levels and reducing neuroinflammation .

- Anti-inflammatory Activity : this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators. This property is crucial in conditions like rheumatoid arthritis and multiple sclerosis .

- Anticancer Potential : Research suggests that this compound may have anticancer properties, particularly through the induction of apoptosis in cancer cells. This effect is mediated by the activation of specific signaling pathways that lead to cell death in various cancer types .

Therapeutic Applications

The therapeutic applications of this compound are diverse, with ongoing research exploring its potential in various medical fields:

- Neurology : this compound is being investigated for its role in treating neurodegenerative diseases. In animal models, it has been shown to restore neurotransmitter balance and improve motor functions .

- Oncology : Its potential as an anticancer agent is being explored, with studies indicating efficacy against several cancer cell lines. The ability to induce apoptosis in malignant cells positions this compound as a promising candidate for cancer therapy .

- Inflammatory Diseases : Given its anti-inflammatory properties, this compound is also being studied for use in chronic inflammatory conditions, such as arthritis and inflammatory bowel disease .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

Análisis De Reacciones Químicas

Chemical Composition of Procamine

This compound is classified as a peptide and constitutes 1–2% of bee venom's dry weight . It exists in two forms (A and B), though specific structural differences remain undefined. The table below summarizes its molecular group and concentration relative to other bee venom components:

| Compound | Molecular Group | % in Dry Weight |

|---|---|---|

| This compound A, B | Peptide | 1–2 |

| Melittin | Peptide | 50–60 |

| Phospholipase A2 | Enzyme | 10–12 |

| Apamin | Peptide | 1–3 |

Source: PMC (2020) analysis of bee venom components .

Membrane Interactions

Like melittin (a major bee venom peptide), this compound may interact with lipid membranes via:

-

Electrostatic attraction to anionic phospholipids due to its cationic charge .

-

Hydrophobic insertion into lipid bilayers, disrupting membrane integrity .

-

Pore formation leading to cell lysis, though this is speculative without empirical data.

Enzymatic Interactions

This compound could act as a substrate or inhibitor for proteases, but no specific enzymatic targets are identified in current literature.

Comparative Analysis with Related Peptides

This compound’s behavior may parallel other bee venom peptides:

Research Gaps and Limitations

-

Structural Data : this compound’s amino acid sequence and 3D conformation are uncharacterized, hindering mechanistic studies.

-

Biological Targets : No confirmed receptors or pathways linked to this compound.

-

Synthetic Studies : Unlike melittin or apamin, this compound has not been synthesized in vitro for controlled experimentation.

Propiedades

Número CAS |

51943-80-7 |

|---|---|

Fórmula molecular |

C17H28N8O5 |

Peso molecular |

424.5 g/mol |

Nombre IUPAC |

(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-N-[2-[2-(1H-imidazol-5-yl)ethylamino]acetyl]pentanediamide |

InChI |

InChI=1S/C17H28N8O5/c1-10(18)16(29)22-8-15(28)24-12(2-3-13(19)26)17(30)25-14(27)7-20-5-4-11-6-21-9-23-11/h6,9-10,12,20H,2-5,7-8,18H2,1H3,(H2,19,26)(H,21,23)(H,22,29)(H,24,28)(H,25,27,30)/t10-,12-/m0/s1 |

Clave InChI |

GCJYUUCHJZQFLE-JQWIXIFHSA-N |

SMILES |

CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(=O)CNCCC1=CN=CN1)N |

SMILES isomérico |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NC(=O)CNCCC1=CN=CN1)N |

SMILES canónico |

CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(=O)CNCCC1=CN=CN1)N |

Sinónimos |

procamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.